5-Carboxyfluorescein N-succinimidyl ester
Overview
Description
5-Carboxyfluorescein N-succinimidyl ester (CFSE) is a fluorescent dye that is membrane permeable . It labels cells by covalently binding to intracellular molecules and is used to track lymphocyte migration and proliferation .
Molecular Structure Analysis
The molecular structure of 5-Carboxyfluorescein N-succinimidyl ester is complex, with a molecular weight of 473.39 . The compound contains various functional groups, including carboxy, fluorescein, and succinimidyl ester groups .Chemical Reactions Analysis
CFSE is an amine-reactive probe that forms green fluorescent conjugates on deacetylation . It reacts with primary amines in the presence of other nucleophiles, resulting in a more stable linkage following labeling .Physical And Chemical Properties Analysis
CFSE is a powder suitable for fluorescence with an excitation wavelength of 492 nm and an emission wavelength of 520 nm in 0.1 M Tris pH 8.0 . It is soluble in DMF or DMSO .Scientific Research Applications
Derivatization and Fluorescence Detection
- Nanomolar Derivatization : 5-Carboxyfluorescein succinimidyl ester (CFSE) has shown potential in derivatizing amino acids at nanomolar concentrations, which is significantly more efficient than the traditional fluorescein isothiocyanate (FITC) method. This improvement allows for more precise fluorescence detection in capillary electrophoresis, especially in the study of neurotransmitters in microdialysates (Lau et al., 1998).
Preparation of Active Esters
- Active Ester Synthesis : CFSE can be used to create active esters, such as succinimidyl and pentafluorophenyl esters. This is particularly significant for purifying regioisomeric mixtures, resulting in highly pure (>98%) active esters for various research applications (Adamczyk et al., 1997).
Cell Biology and Flow Cytometry
- Cellular Migration and Proliferation : CFSE is widely used to study cellular migration and proliferation, especially in hemopoietic cells. Its ability to retain in cells and get shared by daughter cells during division makes it an effective tool in creating multimodal flow cytometric CFSE histograms for cancer cell line studies (Matera et al., 2004).
- Intracellular pH Measurement in Bacteria : The internally conjugated fluorescent probe version of CFSE is useful for measuring the intracellular pH in bacteria, such as Escherichia coli. It offers advantages like low fluorescence efflux rate and allows for continuous, high-time measurements without signal correction (Riondet et al., 1997).
Immunology andCell Tracking
- Lymphocyte Proliferation Monitoring : CFSE is an effective tool for monitoring lymphocyte division, particularly important in immunological studies. It covalently labels intracellular molecules, allowing researchers to track cell division via the decrease in fluorescence in progeny cells. This feature is crucial for understanding lymphocyte behavior in both in vitro and in vivo settings (Quah & Parish, 2010).
Antigen Presentation Research
- Studying Antigen Presentation : The usage of CFSE helps in determining the site, duration, and cell type responsible for antigen presentation in vivo. It provides insights into the presentation of various types of antigens, including auto-antigens, oral antigens, and cell-associated foreign antigens. This technique is valuable in immunology, particularly in understanding the dynamics of antigen-presenting cells (APCs) (Mintern et al., 1999).
Novel Methodologies in Microbiology
- Continuous Intracellular pH Determination in Bacteria : A novel method involving CFSE for determining the intracellular pH of bacteria has been developed. This method utilizes the intracellular conjugation of CFSE, providing a significant advantage in accurately measuring intracellular pH under various conditions, including stress situations (Breeuwer et al., 1996).
Lymphocyte Analysis Techniques
- Lymphocyte Migration and Proliferation Analysis : CFSE-labeled lymphocytes are used extensively to analyze relationships between cell division, differentiation, and function. This technique has provided valuable insights in studies involving cell proliferation versus apoptosis and response to antigens in vivo (Parish et al., 2009).
Safety And Hazards
Future Directions
The future applications of CFSE are vast, particularly in the field of cell biology. It is frequently used in cell proliferation assays, as it allows researchers to track cell division through successive halving of the fluorescence intensity . It is also used for motility assays and in vivo cell tracking experiments .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15NO9/c27-13-2-5-17-19(10-13)33-20-11-14(28)3-6-18(20)25(17)16-4-1-12(9-15(16)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECIDMICWWDIBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376328 | |
Record name | 5-Carboxyfluorescein N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
473.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Carboxyfluorescein N-succinimidyl ester | |
CAS RN |
92557-80-7 | |
Record name | 5-Carboxyfluorescein N-succinimidyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50376328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[[3â??,6â??-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9â??-[9H]xanthen]-5-yl)carbonyl]oxy]-2,5-pyrrolidinedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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